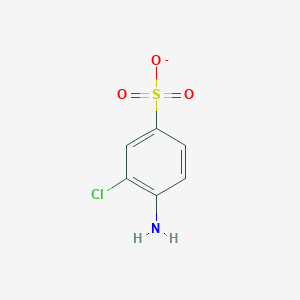

4-Amino-3-chlorobenzenesulfonate

Descripción

4-Amino-3-chlorobenzenesulfonate is a benzenesulfonate derivative featuring an amino (-NH₂) group at the 4-position and a chlorine atom at the 3-position on the aromatic ring. The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing sulfonate group and the positional arrangement of substituents, which can modulate its interactions in biological or synthetic systems.

Propiedades

Fórmula molecular |

C6H5ClNO3S- |

|---|---|

Peso molecular |

206.63 g/mol |

Nombre IUPAC |

4-amino-3-chlorobenzenesulfonate |

InChI |

InChI=1S/C6H6ClNO3S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H,9,10,11)/p-1 |

Clave InChI |

NEECEUZBAHTVIN-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])Cl)N |

SMILES canónico |

C1=CC(=C(C=C1S(=O)(=O)[O-])Cl)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituent Positions

2-Amino-3-chlorobenzoic Acid

- Structure: Features a carboxylic acid (-COOH) group instead of sulfonate, with amino and chlorine at positions 2 and 3, respectively.

- Key Differences : The carboxylic acid group enhances acidity compared to sulfonate, making it more reactive in proton-transfer reactions. This compound is commonly used as a substrate analogue in enzymatic studies .

4-Amino-6-chlorotoluene-3-sulphonic Acid

- Structure: Incorporates a methyl group (from toluene) at position 5, with amino and chlorine at positions 4 and 5.

- This compound is employed in dye synthesis and industrial intermediates .

3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide

- Structure : Substitutes the sulfonate with a sulfonamide (-SO₂NH-) group and adds a cyclopentyl moiety.

- Key Differences : The sulfonamide group enhances hydrogen-bonding capacity, while the cyclopentyl group introduces steric bulk. Such modifications are typical in pharmaceutical intermediates (e.g., antibiotics) to optimize target binding .

Functional Group Variations

4-Amino-3-ammoniobenzenesulfonate

- Structure: Includes an ammonio (-NH₃⁺) group in addition to the amino and sulfonate groups.

- Key Differences : The ammonio group introduces a positive charge, enhancing ionic interactions in crystal lattices. Structural studies reveal this compound forms hydrogen-bonded networks, influencing its crystallographic packing .

4-Nitrobenzylamine (Analogous Nitro Derivative)

Data Table: Structural and Functional Comparisons

| Compound Name | Substituent Positions | Functional Groups | Key Properties/Applications | Reference |

|---|---|---|---|---|

| 4-Amino-3-chlorobenzenesulfonate | 4-NH₂, 3-Cl, 1-SO₃⁻ | Sulfonate, amino, chloro | Aqueous solubility; enzymatic studies | [1] |

| 2-Amino-3-chlorobenzoic Acid | 2-NH₂, 3-Cl, 1-COOH | Carboxylic acid, amino, chloro | High acidity; substrate analogue | [1] |

| 4-Amino-6-chlorotoluene-3-sulphonic Acid | 4-NH₂, 6-Cl, 3-SO₃H, 5-CH₃ | Sulfonic acid, methyl, amino, chloro | Dye intermediate; hydrophobic | [4] |

| 3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide | 3-NH₂, 4-Cl, 1-SO₂NH-C₅H₉ | Sulfonamide, cyclopentyl, amino, chloro | Pharmaceutical intermediate | [3] |

| 4-Amino-3-ammoniobenzenesulfonate | 4-NH₂, 3-NH₃⁺, 1-SO₃⁻ | Sulfonate, ammonio, amino | Ionic crystals; hydrogen bonding | [2] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.